molecular formula C13H18N2O4 B1390538 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine CAS No. 1135283-59-8

4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine

Cat. No.: B1390538
CAS No.: 1135283-59-8
M. Wt: 266.29 g/mol
InChI Key: UTCCRWZNURPJQZ-UHFFFAOYSA-N
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Description

4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine is a chemical compound with the molecular formula C13H18N2O4 . This nitrophenyl morpholine derivative is offered as a high-purity intermediate for research and development purposes. The structure features a morpholine ring substituted at the 2 and 6 positions with methyl groups, which can influence its stereochemical and physicochemical properties . The nitro and methoxy functional groups on the phenyl ring make this compound a valuable scaffold for further chemical synthesis and structural modification. While specific biological data for this exact compound is limited, structurally related morpholine derivatives are frequently explored in agrochemical and pharmaceutical research for their bioactive properties . Researchers may utilize this compound as a key building block in the synthesis of more complex molecules, or as a standard in analytical method development. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(3-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-7-14(8-10(2)19-9)11-4-5-12(15(16)17)13(6-11)18-3/h4-6,9-10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCCRWZNURPJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Aromatic Intermediates

Methodology:
The aromatic intermediates, such as 4-(3-methoxy-4-nitrophenyl) derivatives, are synthesized via palladium-catalyzed direct arylation or condensation reactions. For example, the synthesis of benzoxazole intermediates involves:

Research Findings:
A study demonstrated that nitration of benzoxazole intermediates followed by reduction yields amino derivatives suitable for further functionalization. The nitration step is typically performed with nitric acid under controlled temperature to avoid over-nitration.

Reduction of Nitro Groups

Methodology:
The nitro group on the aromatic ring is reduced to an amino group using:

Research Findings:
Patents describe using SnCl₂ in ethanol or acetic acid to efficiently reduce nitro groups to amino groups, with yields exceeding 80%. This step is crucial for subsequent urea formation or cyclization.

Cyclization to Benzoxazole

Methodology:
Cyclization of amino phenol derivatives is achieved via:

  • Condensation with formic acid derivatives or through dehydration reactions under acidic conditions.
  • Use of polyphosphoric acid or phosphoryl chloride as cyclization agents.

Research Findings:
Cyclization under reflux in polyphosphoric acid provides high yields (~70%), with the formation of benzoxazole rings confirmed by NMR and IR spectroscopy.

Attachment of Morpholine

Methodology:
The morpholine moiety is introduced via nucleophilic substitution or urea formation:

  • Reaction with 4-(2-methoxy-4-nitrophenyl)morpholine:
    Using potassium carbonate in DMF at 80°C for 4–6 hours, as reported in recent synthesis routes, achieves yields around 79% (see data table below).

  • Urea formation:
    Reacting amino derivatives with morpholine derivatives in the presence of suitable coupling agents or bases.

Research Findings:
The process is straightforward, with the reaction conditions optimized to minimize side-products and facilitate purification.

Data Table Summarizing Preparation Conditions and Yields

Step Reaction Conditions Yield Notes
1 Reduction of nitro to amino SnCl₂ in ethanol, reflux >80% Efficient reduction, high purity of amino intermediates
2 Cyclization to benzoxazole Polyphosphoric acid, reflux ~70% Confirmed by NMR and IR spectroscopy
3 Aromatic substitution Pd-catalyzed arylation 17–30% Variable yields, optimized with ligand and temperature
4 Attachment of morpholine Potassium carbonate, DMF, 80°C, 4–6h 79.4% High-yielding nucleophilic substitution

Research Findings and Innovations

  • Patented Methods:
    The CN patent CN103739541B describes a multi-step synthesis involving reduction, acylation, cyclization, and nucleophilic substitution, emphasizing process simplicity and high recovery rates.

  • Industrial Relevance:
    The synthesis route has been optimized for scalability, with minimized by-products and straightforward purification steps, making it suitable for large-scale production.

  • Alternative Routes: Recent advances include direct arylation and microwave-assisted cyclization, which can reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Reduction: May yield 4-(3-Methoxy-4-aminophenyl)-2,6-dimethylmorpholine.

    Substitution: May yield various substituted morpholine derivatives.

Scientific Research Applications

Chemical Research Applications

Reagent and Intermediate in Organic Synthesis

  • This compound is frequently utilized as a reagent in organic synthesis due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of diverse derivatives that are valuable in further chemical research.

Table 1: Common Reactions Involving 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine

Reaction TypeMajor ProductsConditions
OxidationHigher oxidation state productsPotassium permanganate or hydrogen peroxide
Reduction4-(3-Methoxy-4-aminophenyl)-2,6-dimethylmorpholineSodium borohydride or catalytic hydrogenation
SubstitutionVarious substituted morpholine derivativesHalogens or alkylating agents

Biological Research Applications

Potential Biological Activity

  • Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies focus on its interactions with biomolecules and its ability to inhibit specific enzymes or modulate receptor functions.

Case Study: Anticancer Activity

  • A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity against certain types of tumors. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific cellular pathways.

Medical Applications

Therapeutic Properties

  • The compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Table 2: Investigated Therapeutic Properties

PropertyTarget ConditionsFindings
AntimicrobialBacterial infectionsInhibition of bacterial growth
AnticancerVarious cancer typesInduction of apoptosis in cells

Industrial Applications

Development of New Materials

  • In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its ability to act as an intermediate in polymer synthesis or as a catalyst in chemical reactions highlights its versatility.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function.

    Altering Cellular Pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS 29842-64-6)
  • Structure : Differs by lacking the methoxy group at the meta position of the phenyl ring.
  • Molecular formula: C₁₂H₁₆N₂O₃ .
  • Synthesis : Similar to methods for aryl-substituted morpholines, such as nucleophilic aromatic substitution with nitrobenzene derivatives .
2.1.2. Fenpropimorph (CAS 67564-91-4)
  • Structure : Contains a tert-butylphenyl group and a propyl chain: cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine.
  • Applications : Widely used as an agricultural fungicide targeting fungal Δ14 reductases .
  • Environmental Behavior : Degrades to fenpropimorph acid, which exhibits higher soil mobility due to oxidation of the tert-butyl group .
2.1.3. Amorolfine (CAS 67467-83-8)
  • Structure : Features a 1,1-dimethylpropylphenyl group: cis-4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine.
  • Applications : Used topically as an antifungal agent, indicating that alkylaryl substituents enhance bioavailability and target specificity .

Functional Analogues

2.2.1. 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine (CAS 102-78-3)
  • Structure : Benzothiazole thioether replaces the nitro/methoxy-phenyl group.
  • Properties : The thioether linkage may confer redox activity or metal-binding capacity, as seen in related compounds used for cadmium detection .
2.2.2. 4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 2640846-91-7)
  • Structure : Pyrimidine ring replaces the phenyl group, with a methoxy substituent.
  • Potential Applications: Pyrimidine derivatives often exhibit antimicrobial or antiviral activity, suggesting possible bioactivity for this compound .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Formula Key Applications/Properties References
4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine 3-Methoxy-4-nitrophenyl, 2,6-dimethyl C₁₃H₁₇N₂O₄ Hypothetical antifungal/antibacterial activity
cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine 4-Nitrophenyl, no methoxy C₁₂H₁₆N₂O₃ Intermediate in organic synthesis
Fenpropimorph tert-Butylphenyl, propyl chain C₂₀H₃₃NO Agricultural fungicide
Amorolfine 1,1-Dimethylpropylphenyl C₂₁H₃₅NO Topical antifungal agent
4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine Benzothiazole thioether C₁₂H₁₄N₂OS₂ Metal chelation, analytical uses

Key Differences and Implications

Fenpropimorph and Amorolfine utilize bulky alkyl groups (tert-butyl, dimethylpropyl) for lipophilicity, aiding membrane penetration in antifungal applications .

Synthetic Routes :

  • Nitroaryl morpholines (e.g., CAS 29842-64-6) are synthesized via nucleophilic aromatic substitution, while Fenpropimorph involves alkylation of morpholine with tert-butylphenylpropyl halides .

Biological Activity :

  • Fenpropimorph ’s mechanism (Δ14 reductase inhibition) suggests that electron-rich aromatic systems are critical for fungicidal activity. The target compound’s nitro group might reduce efficacy compared to alkylaryl analogs .

Environmental Impact :

  • Nitro groups often increase persistence in soil, whereas methoxy groups may facilitate degradation via demethylation. This contrasts with Fenpropimorph acid , which gains mobility post-oxidation .

Biological Activity

The compound 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine is a morpholine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O4C_{13}H_{18}N_{2}O_{4}. The compound features a morpholine ring, a nitrophenyl group, and methoxy substituents, which contribute to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC13H18N2O4
Molecular Weight250.29 g/mol
CAS Number1135283-59-8
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways.
  • Antimicrobial Activity : Its nitrophenyl moiety is believed to confer antibacterial and antifungal properties .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that derivatives of similar compounds demonstrate significant efficacy against various bacterial and fungal strains. The potential mechanisms include disruption of microbial cell membranes and inhibition of essential enzymatic processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have shown its effectiveness against different cancer cell lines, although further research is required to elucidate the exact pathways involved .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against a panel of microorganisms.
    • Methodology : Minimum Inhibitory Concentration (MIC) was determined using agar dilution methods.
    • Results : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : Cell viability was measured using MTT assays after treatment with varying concentrations of the compound.
    • Results : IC50 values indicated effective cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations as low as 25 µM .

Research Findings

Recent studies highlight the following key findings regarding the biological activity of this compound:

  • It demonstrates significant antibacterial activity comparable to standard antibiotics.
  • The compound shows potential as a lead structure for developing new anticancer agents due to its ability to induce apoptosis in cancer cells.
  • Structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can enhance biological activity .

Q & A

Q. What are the key considerations for synthesizing 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine with high purity?

  • Methodological Answer : Synthesis typically involves introducing the nitro group to a methoxyphenyl precursor via nitration, followed by coupling with a 2,6-dimethylmorpholine moiety. Key steps include:
  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize over-nitration. Monitor regioselectivity via TLC or HPLC .
  • Coupling : Employ nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination for morpholine ring attachment. Use Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) for efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1 : Key Synthesis Parameters

StepReagents/ConditionsMonitoring Method
NitrationHNO₃/H₂SO₄, 0–5°CTLC (Rf = 0.3 in EtOAc/hexane 1:3)
CouplingPd(OAc)₂, XPhos, K₃PO₄, 100°CHPLC (retention time: 8.2 min)
PurificationSilica gel (EtOAc/hexane 1:4)HPLC (purity >95%)

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ 3.8–4.0 ppm), nitro group proximity (δ 8.2–8.5 ppm aromatic protons), and morpholine methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl and quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 307.13; observed: 307.12) .
  • X-ray Crystallography : Single-crystal analysis (monoclinic, P21/c space group) resolves stereochemistry and bond lengths (e.g., C-N bond: 1.47 Å) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when confirming the structure?

  • Methodological Answer :
  • Contradiction Scenario : Discrepancy between ¹H NMR (expected singlet for methoxy) and mass spec (unexpected adduct peaks).
  • Resolution :

2D NMR (COSY, HSQC) : Correlate proton-proton coupling and carbon-proton connectivity to confirm substituent positions .

DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify anomalies .

Alternative Synthesis : Synthesize via a different route (e.g., nitro group introduced last) to isolate artifacts .

Q. What strategies optimize regioselectivity during nitration of the methoxyphenyl precursor?

  • Methodological Answer :
  • Directing Groups : The methoxy group directs nitration to the para position. For meta-nitration (as in the target compound), use steric hindrance (e.g., bulky substituents) or dilute nitric acid to favor kinetic control .
  • Computational Modeling : DFT studies (VASP, PW91 functional) predict charge distribution; higher electron density at the meta position increases nitration likelihood .
  • Validation : Compare HPLC retention times of isomers and quantify ratios using area-under-curve analysis (meta:para typically 3:1 under optimized conditions) .

Q. How do solvent polarity and temperature affect the stability of this compound?

  • Methodological Answer :
  • Stability Studies :
  • Accelerated Degradation : Heat the compound in DMSO (80°C, 24 hrs) and monitor via HPLC. Nitro group reduction or morpholine ring opening are common degradation pathways .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the nitro group via resonance, while protic solvents (MeOH) may protonate the morpholine nitrogen, reducing stability .

Table 2 : Degradation Products Under Stress Conditions

ConditionMajor DegradantMechanism
Heat (80°C, DMSO)4-(3-Methoxyphenyl)-2,6-dimethylmorpholineNitro → amine reduction
UV Light (254 nm)3-Methoxy-4-nitrophenolPhotolytic cleavage

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s melting point reported in different studies?

  • Methodological Answer :
  • Potential Causes : Polymorphism, solvent residues, or impurities.
  • Resolution :

DSC Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to detect polymorphic transitions (e.g., endotherm at 145°C vs. 152°C) .

PXRD : Compare experimental patterns (e.g., peak at 2θ = 12.4°) with simulated data from single-crystal structures .

Elemental Analysis : Confirm C/H/N ratios match theoretical values (C: 58.82%, H: 5.92%, N: 9.15%) to rule out impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine
Reactant of Route 2
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4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine

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